

# Spectroscopic Profile of Cinnamaldehyde Oxime: A Technical Guide

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## Compound of Interest

Compound Name: Cinnamaldehyde oxime

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## Introduction

**Cinnamaldehyde oxime**, a derivative of cinnamaldehyde, is a molecule of interest in organic synthesis and medicinal chemistry. As with many oximes, it can exist as two geometric isomers, syn (Z) and anti (E), which can exhibit distinct physical, chemical, and biological properties. A thorough spectroscopic characterization is therefore essential for unambiguous identification and for understanding the structure-activity relationships of its derivatives. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **cinnamaldehyde oxime**, complete with detailed experimental protocols and a workflow for its synthesis and analysis.

## Spectroscopic Data

The spectroscopic data for the syn-(Z) and anti-(E) isomers of **cinnamaldehyde oxime** are summarized below. The distinct spatial arrangement of the hydroxyl group relative to the vinyl proton results in noticeable differences in their NMR spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Spectra

Assignment	(1Z,2E)-Cinnamaldehyde Oxime (syn)[1]	(1E,2E)-Cinnamaldehyde Oxime (anti)
Solvent	CDCl <sub>3</sub>	CDCl <sub>3</sub>
Frequency	400 MHz	400 MHz
δ (ppm)	Signal (Multiplicity, J in Hz)	Signal (Multiplicity, J in Hz)
H-1 (CH=N)	7.94 (t, J = 4.8)	~8.1 (d)
H-2 (C=CH-Ar)	7.28 - 7.55 (m)	~7.0-7.2 (m)
H-3 (CH=CH-Ar)	6.84 (d, J = 5.6)	~6.9 (d)
Ar-H	7.28 - 7.55 (m)	7.2 - 7.5 (m)
N-OH	~9.0 (br s)	~9.0 (br s)

### <sup>13</sup>C NMR Spectra

Assignment	(1Z,2E)-Cinnamaldehyde Oxime (syn)[1]	(1E,2E)-Cinnamaldehyde Oxime (anti)
Solvent	CDCl <sub>3</sub>	CDCl <sub>3</sub>
Frequency	100.5 MHz	100.5 MHz
δ (ppm)	Signal	Signal
C-1 (CH=N)	152.0	~150
C-2 (C=CH-Ar)	121.5	~123
C-3 (CH=CH-Ar)	139.2	~138
C-4 (Ar-C)	135.7	~136
C-5, C-9 (Ar-CH)	127.0	~127
C-6, C-8 (Ar-CH)	128.8	~129
C-7 (Ar-CH)	129.0	~129

## Infrared (IR) Spectroscopy

The IR spectrum of **cinnamaldehyde oxime** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
3356	O-H stretch	<a href="#">[1]</a>
1630	C=N stretch	<a href="#">[1]</a>
1444	C=C (aromatic) stretch	<a href="#">[1]</a>
1291	C-N stretch	<a href="#">[1]</a>
987, 976, 955	=C-H bend (out-of-plane)	<a href="#">[1]</a>
747, 691	C-H bend (aromatic, out-of-plane)	<a href="#">[1]</a>

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **cinnamaldehyde oxime** is expected to show a molecular ion peak [M]<sup>+</sup> at m/z 147, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules or radicals. While a detailed comparative analysis of the fragmentation of syn and anti isomers is not readily available, general fragmentation pathways for oximes include  $\alpha$ -cleavage and McLafferty rearrangement.

m/z	Proposed Fragment
147	$[M]^+$
130	$[M - OH]^+$
129	$[M - H_2O]^+$
115	$[M - H_2O - CH]^+$
103	$[C_8H_7]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$

## Experimental Protocols

### Synthesis of (1Z,2E)-Cinnamaldehyde Oxime[1]

A solution of cinnamaldehyde (1.32 g, 10 mmol) in ethanol (20 ml) is treated with a solution of hydroxylamine hydrochloride (2.74 g, 39.7 mmol) in water (7.5 ml). The mixture is stirred at 60°C for 3 hours. After cooling, approximately half of the solvent is removed under reduced pressure. The remaining mixture is poured into water (50 ml) and extracted with chloroform (3 x 20 ml). The combined organic layers are dried over anhydrous magnesium sulfate and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using dichloromethane as the eluent to yield (1Z,2E)-**cinnamaldehyde oxime**.

### NMR Spectroscopy

$^1H$  and  $^{13}C$  NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 10-20 mg of the **cinnamaldehyde oxime** isomer in 0.7 mL of deuterated chloroform ( $CDCl_3$ ). Tetramethylsilane (TMS) is used as an internal standard ( $\delta = 0.00$  ppm). For  $^1H$  NMR, standard acquisition parameters are used. For  $^{13}C$  NMR, a proton-decoupled sequence is employed.

### Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin

pellet. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ .

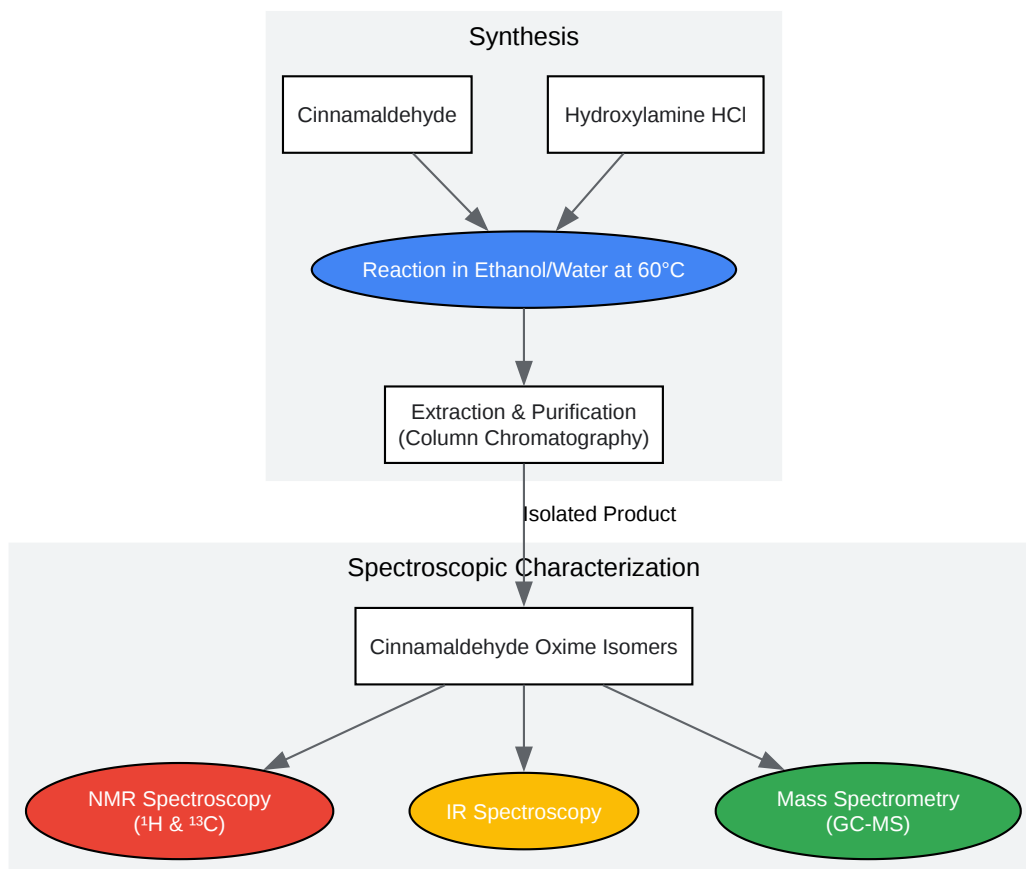
## Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The mass spectrometer is set to scan a mass range of  $m/z$  40-500.

## Logical Workflow

The following diagram illustrates the workflow from the synthesis of **cinnamaldehyde oxime** to its spectroscopic characterization.

## Workflow for Synthesis and Spectroscopic Analysis of Cinnamaldehyde Oxime



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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## References

- 1. Crystal structure of (1Z,2E)-cinnamaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
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